(S)-2-Amino-1-(2-thienyl)ethanol
Overview
Description
(S)-2-Amino-1-(2-thienyl)ethanol is a chiral compound featuring an amino group, a hydroxyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(2-thienyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-thienylacetic acid.
Reduction: The carboxylic acid group of 2-thienylacetic acid is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination to introduce the amino group, often using reagents like ammonia or amines under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve catalytic processes and optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(2-thienyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia, amines, halogenating agents
Major Products Formed
Oxidation: Formation of 2-thienylacetaldehyde or 2-thienylacetic acid
Reduction: Formation of 2-thienylethylamine
Substitution: Formation of various substituted thiophene derivatives
Scientific Research Applications
(S)-2-Amino-1-(2-thienyl)ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(2-thienyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(2-thienyl)ethanol: The racemic mixture of the compound.
2-Thienylethylamine: Lacks the hydroxyl group.
2-Thienylacetic acid: Contains a carboxylic acid group instead of the amino and hydroxyl groups.
Uniqueness
(S)-2-Amino-1-(2-thienyl)ethanol is unique due to its chiral nature, which can result in different biological activities compared to its racemic mixture or other similar compounds
Properties
IUPAC Name |
(1S)-2-amino-1-thiophen-2-ylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4,7H2/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOULKRKJFMPTJQ-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)[C@H](CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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